(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H20N2O·2HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 1-methylpiperidine in the presence of a suitable base to form the intermediate (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product, which is subsequently converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
Mechanism of Action
The mechanism of action of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-((1-Methylpiperidin-4-yl)oxy)aniline: Similar in structure but with an aniline group instead of methanamine.
(4-((1-Methylpiperidin-4-yl)oxy)benzaldehyde: Contains a benzaldehyde group instead of methanamine.
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: Intermediate in the synthesis of the target compound.
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific investigations .
Properties
IUPAC Name |
[4-(1-methylpiperidin-4-yl)oxyphenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12;;/h2-5,13H,6-10,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVWKCBFBFWTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.